3-i-ButyloxyphenylZinc bromide
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Overview
Description
3-i-ButyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C10H13BrOZn and a molecular weight of 294.5061 . This compound is used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-i-ButyloxyphenylZinc bromide can be synthesized through the reaction of 3-i-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3−i−Butyloxyphenylbromide+Zn→3−i−ButyloxyphenylZincbromide
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-i-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenyl Compounds: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 3-i-ButyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it is used to synthesize compounds that can act as intermediates in the development of drugs. Its ability to form carbon-carbon bonds makes it a crucial reagent in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-i-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state.
Comparison with Similar Compounds
- 3-n-ButyloxyphenylZinc bromide : Similar in structure but with a different isomeric form.
- PhenylZinc bromide: Lacks the butyloxy group, making it less versatile in certain reactions.
- 3-i-ButyloxyphenylZinc chloride: Similar but with a chloride instead of a bromide, which can affect reactivity and selectivity.
Uniqueness: 3-i-ButyloxyphenylZinc bromide is unique due to the presence of the butyloxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C10H13BrOZn |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpropoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZETBAWGTBVXZDH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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